molecular formula C17H21N3O5S B2487659 Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1007927-59-4

Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B2487659
CAS No.: 1007927-59-4
M. Wt: 379.43
InChI Key: DOCHAYVUPFVIDX-UHFFFAOYSA-N
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Description

Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate, also known as EMA-401, is a novel drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA-401 is a small molecule that acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is a G protein-coupled receptor that is involved in the regulation of blood pressure, cardiovascular function, and renal function.

Scientific Research Applications

X-ray Powder Diffraction in Synthesis Analysis Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate plays a crucial role as an intermediate in the synthesis of complex compounds, such as apixaban, an anticoagulant. X-ray powder diffraction data are essential for determining the crystal structure of such intermediates, ensuring the purity and correctness of the synthesized compounds (Wang et al., 2017).

Synthesis of Novel Annelated 2-Oxopiperazines This compound is also involved in the synthesis of novel annelated 2-oxopiperazines. The interaction with N-arylmaleimides and other reagents leads to the formation of new heterocyclic systems. These synthetic routes open doors to creating new molecules with potential applications in various fields, including pharmaceuticals (Medvedevat et al., 2015).

Development of Antimicrobial and Antioxidant Agents this compound is significant in the synthesis of compounds with antimicrobial and antioxidant properties. Its derivatives have shown promising results in inhibiting bacterial and fungal growth, indicating potential for developing new antimicrobial agents (Raghavendra et al., 2016).

Impurity Profiling in Drug Synthesis In pharmaceutical research, understanding the impurity profile of drug substances is crucial. This compound is studied for its impurity profile using techniques like liquid chromatography-mass spectrometry. This is vital for ensuring the safety and efficacy of the drug substances (Thomasberger et al., 1999).

Synthesis of Novel Thiazoles and Their Derivatives The compound also finds applications in synthesizing novel thiazoles and their derivatives, known for their antimicrobial activities. These derivatives can combat various bacterial and fungal infections, highlighting their potential in medicinal chemistry (Wardkhan et al., 2008).

Properties

IUPAC Name

ethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-3-25-14(21)10-12-16(23)18-8-9-20(12)17(26)19-15(22)11-6-4-5-7-13(11)24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,23)(H,19,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCHAYVUPFVIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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